molecular formula C16H21N3O3S B12936783 (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol CAS No. 178979-13-0

(4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol

Cat. No.: B12936783
CAS No.: 178979-13-0
M. Wt: 335.4 g/mol
InChI Key: BCMOBQYHCSOSAC-UHFFFAOYSA-N
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Description

(4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol is a complex organic compound that features an imidazole ring substituted with isopropyl, nitrophenylthio, and n-propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the isopropyl, nitrophenylthio, and n-propyl groups through substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.

Scientific Research Applications

(4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol include:

  • (1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol
  • (1-Methyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Isopropyl Group : A branched alkyl group that can enhance lipophilicity.
  • Nitrophenylthio Group : A moiety that may contribute to biological activity through electron-withdrawing effects.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways. Further investigations are needed to elucidate the specific molecular targets involved.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathology. For example, it may act as an inhibitor of kinases involved in cell proliferation, which could have implications for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits kinases associated with cancer

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. The study utilized disc diffusion methods to assess inhibition zones, confirming its potential as a therapeutic agent against infections caused by these pathogens.

Case Study: Cancer Cell Line Testing

In a separate investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed increased rates of apoptosis, suggesting a promising avenue for further research into its use as an anticancer drug.

Properties

CAS No.

178979-13-0

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

[5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methanol

InChI

InChI=1S/C16H21N3O3S/c1-4-8-18-14(10-20)17-15(11(2)3)16(18)23-13-7-5-6-12(9-13)19(21)22/h5-7,9,11,20H,4,8,10H2,1-3H3

InChI Key

BCMOBQYHCSOSAC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(=C1SC2=CC=CC(=C2)[N+](=O)[O-])C(C)C)CO

Origin of Product

United States

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